Cyclopropyl 3-methyloxirane-2-carboxylate
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Overview
Description
Cyclopropyl 3-methyloxirane-2-carboxylate is an organic compound with the molecular formula C7H10O3. It is characterized by the presence of a cyclopropyl group, a methyloxirane ring, and a carboxylate ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyl 3-methyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopropyl carboxylic acid with methyloxirane in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of tertiary amines to facilitate the ring-opening of the oxirane .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and product purity .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl 3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of β-hydroxy esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Tertiary amines and carboxylic acids are often employed as catalysts and reactants in substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: β-hydroxy esters.
Scientific Research Applications
Cyclopropyl 3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of resins, plasticizers, and other industrial materials.
Mechanism of Action
The mechanism of action of cyclopropyl 3-methyloxirane-2-carboxylate involves the ring-opening of the oxirane group, which can be catalyzed by tertiary amines. This process leads to the formation of β-hydroxy esters, which can further undergo various transformations. The molecular targets and pathways involved in these reactions are primarily related to nucleophilic substitution and esterification processes .
Comparison with Similar Compounds
Cyclopropyl 3-methyloxirane-2-carboxylate: Unique due to its combination of cyclopropyl and methyloxirane groups.
Cyclopropyl carboxylate: Lacks the oxirane ring, leading to different reactivity.
Methyloxirane carboxylate: Contains the oxirane ring but lacks the cyclopropyl group.
Uniqueness: this compound is unique due to its structural combination of a cyclopropyl group and a methyloxirane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies .
Properties
Molecular Formula |
C7H10O3 |
---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
cyclopropyl 3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-4-6(9-4)7(8)10-5-2-3-5/h4-6H,2-3H2,1H3 |
InChI Key |
LYQGQPLLPLGGNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)C(=O)OC2CC2 |
Origin of Product |
United States |
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